molecular formula C11H19NO3 B1435869 Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1630855-19-4

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1435869
CAS No.: 1630855-19-4
M. Wt: 213.27 g/mol
InChI Key: ILVWYZYLTRYTDX-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective and can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be efficiently carried out using flow microreactor systems. This method is more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both hydroxymethyl and tert-butyl ester groups. These features make it a versatile building block for various chemical syntheses and applications in medicinal chemistry.

Biological Activity

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS No. 1630855-19-4) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • Boiling Point : Approximately 300.1 °C (predicted)
  • Density : 1.191 g/cm³ (predicted)
  • pKa : 15.03 (predicted)

This compound is structurally related to various azabicyclo compounds that exhibit diverse biological activities, particularly as enzyme inhibitors. Its mechanism primarily involves:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors for specific enzymes, which can be pivotal in treating diseases like cancer or viral infections.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could suggest roles in neurological applications.

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of related azabicyclo compounds against SARS-CoV-2, the virus responsible for COVID-19. For instance, compounds with similar structural motifs demonstrated effective inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.

CompoundK_i (nM)EC_50 (nM)Remarks
Compound A27.71364Moderate potency
Compound B230909Lower potency than A
Tert-butyl derivativeTBDTBDPotential candidate

The data suggests that structural modifications can enhance or reduce potency against viral targets, indicating that further research on this compound could yield promising results.

Neuropharmacological Effects

Compounds like this compound may also influence neurological pathways due to their ability to modulate neurotransmitter systems:

  • Dopamine Receptor Interaction : Some azabicyclo compounds have shown affinity for dopamine receptors, which could be beneficial in treating disorders like Parkinson's disease or schizophrenia.

Case Study 1: SARS-CoV-2 Inhibition

In a study focusing on the inhibition of SARS-CoV-2 Mpro, researchers synthesized various azabicyclo derivatives, including those structurally similar to this compound. The findings indicated that modifications at the P2 position significantly impacted inhibitory potency and metabolic stability.

Case Study 2: Neurotransmitter Modulation

Another investigation assessed the effects of azabicyclo compounds on neurotransmitter systems in animal models. The results suggested that specific derivatives could enhance dopamine levels and improve motor function in rodent models of Parkinson's disease.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(7-13)6-8(11)12/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWYZYLTRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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